5,10-dibromo-[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole
Overview
Description
“5,10-Dibromonaphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” is a chemical compound with the molecular formula C10H2Br2N4O2 . It appears as a light orange to yellow to green powder or crystal .
Molecular Structure Analysis
The molecular structure of “5,10-Dibromonaphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” is represented by the SMILES notation: C1=C(C2=NON=C2C3=C1C4=NON=C4C(=C3)Br)Br
.
Physical and Chemical Properties Analysis
“5,10-Dibromonaphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” has a molecular weight of 369.96 . It is a solid at 20 degrees Celsius .
Scientific Research Applications
Antibacterial and Antifungal Properties
Bis-oxadiazole derivatives, including 5,10-Dibromonaphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole), have demonstrated potential in the field of antimicrobial agents. These compounds have been synthesized and investigated for their antibacterial and antifungal activities. For instance, certain derivatives were found to exhibit both antibacterial and antifungal activities against strains like S. aureus and B. subtilis, while also showing activity against P. aeruginosa and C. albicans. Genotoxic studies further revealed that some of these compounds had weak base pair substitution mutagenicity, indicating their potential in genetic research as well (Maslat et al., 2002).
Synthesis and Characterization
The synthesis and characterization of 5,10-Dibromonaphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) derivatives are crucial for understanding their properties and potential applications. For instance, these derivatives have been synthesized from various compounds and their oxidation processes have been studied to obtain specific isomers. Such studies are vital for exploring the compound's use in different applications, including its use as a precursor in the synthesis of high-performance semiconducting polymers (Konstantinova et al., 2015, Kawashima et al., 2013).
Electronic and Optoelectronic Properties
5,10-Dibromonaphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) derivatives have been recognized for their promising electronic and optoelectronic properties. These compounds have been designed, synthesized, and characterized with applications in mind such as electron transport materials for organic optoelectronic devices. Their high melting temperatures, oxidation and reduction potentials, and low orbital energy levels make them suitable for such applications (Liu et al., 2007).
Properties
IUPAC Name |
5,10-dibromo-[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Br2N4O2/c11-5-1-3-4(8-9(5)15-18-14-8)2-6(12)10-7(3)13-17-16-10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFNNADKSKHJOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C3=C1C4=NON=C4C(=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Br2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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